Single-Crystal X-ray Diffraction Structure Determination and Updated Spectroscopic Data for 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
The compound's three-dimensional structure has been unequivocally determined by single-crystal X-ray diffraction for the first time, providing a definitive benchmark for its identity and purity [1]. This structural elucidation, reported in 2024, updates earlier spectroscopic assignments (1H NMR, 13C NMR, IR) and includes a measured melting point [1]. For many closely related regioisomers, such crystallographic data is either unpublished or absent, making the availability of this structure a distinct advantage for computational modeling, patent filings, and quality control [1].
| Evidence Dimension | Availability of single-crystal X-ray structure |
|---|---|
| Target Compound Data | Structure determined by X-ray crystallography; updated 1H NMR, 13C NMR, IR, and melting point reported [1] |
| Comparator Or Baseline | Regioisomers (e.g., 2-bromo-1-chloro-4-methyl-5-nitrobenzene, 2-bromo-1-chloro-3-methyl-4-nitrobenzene) |
| Quantified Difference | Not quantified; presence vs. absence of reported crystal structure |
| Conditions | Single-crystal X-ray diffraction, NMR, IR spectroscopy |
Why This Matters
An authenticated crystal structure provides a gold-standard reference for identity verification, supporting robust quality control and enabling reliable computational modeling in drug discovery workflows.
- [1] David B. Cordes, Iain A. Smellie, Brian A. Chalmers. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank, 2024, M1862. View Source
